![molecular formula C13H26O10S B606482 Carboxy-PEG5-sulfonic acid CAS No. 1817735-38-8](/img/structure/B606482.png)
Carboxy-PEG5-sulfonic acid
Overview
Description
Carboxy-PEG5-sulfonic acid is a non-cleavable linker for bio-conjugation . It contains a SO3H group and a COOH/Carboxylic Acid group linked through a linear PEG chain .
Synthesis Analysis
Carboxy-PEG5-sulfonic acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU .Molecular Structure Analysis
The molecular weight of Carboxy-PEG5-sulfonic acid is 374.4 g/mol . It contains a total of 49 bonds, including 23 non-H bonds, 3 multiple bonds, 18 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, 5 ethers (aliphatic), and 1 sulfonic .Chemical Reactions Analysis
The terminal carboxylic acid of Carboxy-PEG5-sulfonic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU . Sulfonic acid can undergo esterification, halogenation, and replacement reactions .Physical And Chemical Properties Analysis
Carboxy-PEG5-sulfonic acid has a molecular weight of 374.4 g/mol . It is soluble in DMSO and water . It should be stored at -20°C .Scientific Research Applications
Catalyst for Esterification of Salicylic Acid
Carboxy-PEG5-sulfonic acid has been used as a catalyst for the esterification of salicylic acid . The acidity of PEG–SO 3 H and PEG–CA has been explored to investigate their catalytic efficiency towards eco-friendly production of methyl salicylate via esterification of salicylic acid using methanol as a reactant as well as solvent .
Production of Methyl Salicylate
The compound has been used in the production of methyl salicylate, an ingredient of wintergreen and other plants like Amblyomma veriegatum . Methyl salicylate is utilized for a variety of medical purposes, including the treatment of muscle discomfort .
Use in Nanotechnology
In nanotechnology, carboxylic acids such as Carboxy-PEG5-sulfonic acid have been used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Applications in Polymers
Carboxylic acids present applications in the area of polymers such as monomers, additives, catalysts, etc . They can be used to manipulate the textural characteristics of polymer-supported catalysts by changing the synthesis conditions .
Organic Synthesis
Carboxylic acids are used in organic synthesis to obtain small molecules, macromolecules, synthetic or natural polymers . They can be extracted or synthesized, and present a chemical structure highly polar, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Drug Delivery to the Brain
Sulfonated molecules like Carboxy-PEG5-sulfonic acid have applications in controlled and directed drug delivery to the brain . This offers solutions to challenges posed by the impermeability of the blood–brain barrier .
Mechanism of Action
Target of Action
Carboxy-PEG5-sulfonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains a carboxylic acid and a sulfonic acid end group . The terminal carboxylic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU . Sulfonic acid can undergo esterification, halogenation, and replacement reactions . These interactions allow the compound to form a bridge between the E3 ubiquitin ligase and the target protein, facilitating the degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of Carboxy-PEG5-sulfonic acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking the target protein to an E3 ubiquitin ligase, PROTACs enable the selective degradation of specific proteins .
Result of Action
The primary result of the action of Carboxy-PEG5-sulfonic acid is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O10S/c14-13(15)1-2-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24(16,17)18/h1-12H2,(H,14,15)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXDKCHNWPCUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167331 | |
Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1817735-38-8 | |
Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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